N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide
Overview
Description
N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide is 340.0648413 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
Research on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has demonstrated the synthesis of compounds through copper catalytic anionarylation, leading to the creation of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential for chemical entities in this class to serve as leads in antimicrobial drug discovery (Baranovskyi et al., 2018).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have been prepared and tested for anticonvulsant activities in mice models. These studies revealed that certain isomers exhibited significant effectiveness against generalized seizures, suggesting the importance of this chemical framework in the development of new anticonvulsant medications (Idris et al., 2011).
Nonlinear Optical Properties
N-(2-Chlorophenyl)-(1-propanamide) has been synthesized and characterized for its electro-optic and nonlinear optical properties. Single crystals grown by the slow evaporation technique demonstrated potential for use in optical applications due to their transparent nature and significant dimensions, highlighting the utility of chlorophenyl derivatives in material science (Prabhu et al., 2001).
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9-8-10(14(20)21-9)6-7-13(19)18-15(22)17-12-5-3-2-4-11(12)16/h2-5,9-10H,6-8H2,1H3,(H2,17,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGNCDLYLSQNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)CCC(=O)NC(=S)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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